molecular formula C13H13FN2 B162212 5-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 127626-06-6

5-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No. B162212
M. Wt: 216.25 g/mol
InChI Key: NOBJPJHWOFGLFA-UHFFFAOYSA-N
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Description

“5-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” is a chemical compound with the CAS Number: 127626-06-6 . It has a molecular weight of 216.26 . The compound is typically stored at 4°C and comes in the form of a powder .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of N-ethyl-N,N-diisopropylamine and potassium iodide in acetonitrile, heated for 18 hours . Another method involves the use of oxalic acid and potassium carbonate in various solvents such as methanol, ethanol, dichloromethane, dimethyl sulfoxide, and toluene .


Molecular Structure Analysis

The IUPAC name for this compound is 5-fluoro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole . The InChI Code is 1S/C13H13FN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2 .


Chemical Reactions Analysis

The compound can undergo various reactions. For instance, it can react with 2-bromo-3-[(2S)-oxiranylmethoxy]pyridine in DMSO, heated at 75-80°C under nitrogen for 5 hours . The intermediate product can then be cyclized in toluene in the presence of palladium (II) acetate, (S)-(-)-2,2’-bis(di-p-tolylphosphino)-1,1’-binaphthyl, and potassium carbonate .


Physical And Chemical Properties Analysis

The compound has a melting point of 155-160°C . It is a powder in physical form .

Scientific Research Applications

Serotonin Receptor Agonists and Antagonists

  • The structure-activity relationship (SAR) of 5-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles reveals their potential as 5-HT6 receptor agonists. Key findings include the necessity of halogen substituents at the indole 5-position for potent 5-HT6 receptor agonist properties. These compounds show low affinity for other 5-HT subtypes and the serotonin transporter protein (SERT) (Mattsson et al., 2013).

  • Another study explored the potential of 3-(2-pyrrolidin-1-ylethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives as high affinity human 5-HT(1B/1D) ligands, indicating their relevance in targeting specific serotonin receptors (Egle et al., 2004).

Antidepressant Drug Candidates

  • The development process for 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1- piperazinyl]propyl]-1H-indole Dihydrochloride, which facilitates 5-HT neurotransmission, was optimized for large-scale, chromatography-free preparation. This compound was an antidepressant drug candidate, highlighting the therapeutic potential of fluoro-indole derivatives (Anderson et al., 1997).

Imaging Neurodegenerative Diseases

  • A simplified one-step method for the synthesis of Fluorine-18 labeled 7-(6-fluoropyridin-3-yl)-5H-pyrido[4,3-b]indole ([(18) F]T807), a potent agent for imaging paired helical filaments of tau in neurodegenerative diseases, has been reported. This methodology facilitates the routine clinical production of [(18) F]T807, which is promising for early clinical trials in neuroimaging (Shoup et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBJPJHWOFGLFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CNC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463016
Record name 5-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

CAS RN

127626-06-6
Record name 5-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 74 gm potassium hydroxide in 673 mL methanol were added 10.0 gm (74 mMol) 5-fluoroindole and 23.3 gm (151 mMol) 4-piperidone.HCl.H2O. The reaction mixture was stirred at reflux for 18 hours. The reaction mixture was diluted with 1.3 L of water and the resulting precipitate recovered by filtration and dried under reduced pressure to give 10.75 gm (67.2%) of 5-fluoro-3-[1,2,5,6-tetrahydro-4-pyridyl]-1H-indole as a yellow solid.
Quantity
74 g
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reactant
Reaction Step One
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10 g
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23.3 g
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reactant
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673 mL
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solvent
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0 (± 1) mol
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reactant
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Quantity
1.3 L
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Beginning with 4.0 gm (29.6 mMol) 5-fluoro-1H-indole and 9.13 gm (59.0 mMol) 4-piperidone hydrochloride monohydrate, 4.60 gm (72%) of the title compound were recovered as a white solid.
Quantity
4 g
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reactant
Reaction Step One
Quantity
9.13 g
Type
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Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Bucki, M Marcinkowska, J Sniecikowska… - Journal of Medicinal …, 2017 - ACS Publications
The most troublesome aspects of behavioral and psychological symptoms of dementia (BPSD) are nowadays addressed by antidepressant, anxiolytic, and antipsychotic drugs, often …
Number of citations: 27 pubs.acs.org
A Chodkowski, MZ Wróbel, J Turło, J Kleps… - European Journal of …, 2015 - Elsevier
This project describes the synthesis, pharmacological and pharmacodynamic tests on two series of novel derivatives of 2H-pyrido[1,2-c]pyrimidine with potential binary binding to 5-HT …
Number of citations: 18 www.sciencedirect.com
MZ Wróbel, A Chodkowski, F Herold, A Gomółka… - European journal of …, 2013 - Elsevier
A series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives was synthesized and their biological activity was evaluated. The chemical structures of the newly prepared compounds …
Number of citations: 39 www.sciencedirect.com

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